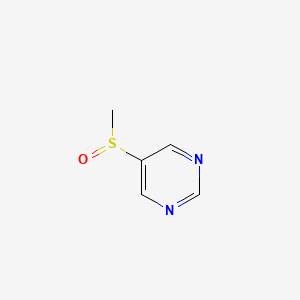

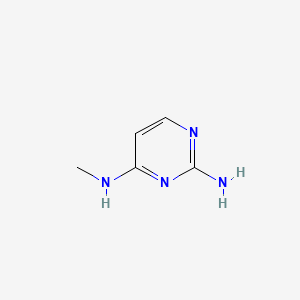

N4-methylpyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N4-methylpyrimidine-2,4-diamine” is a chemical compound . It has been used in the synthesis of radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287), a potential radiotracer for measuring and imaging MTH1 .

Synthesis Analysis

The synthesis of “N4-methylpyrimidine-2,4-diamine” involves several steps. For instance, TH287 was radiolabeled with tritium and the binding of [3H]TH287 to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays .Molecular Structure Analysis

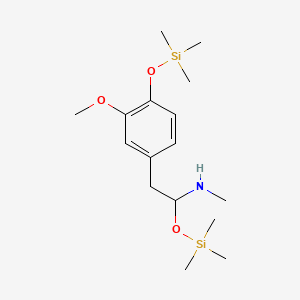

The molecular structure of “N4-methylpyrimidine-2,4-diamine” is represented by the empirical formula C5H8N4 . Its molecular weight is 124.14 .Chemical Reactions Analysis

The chemical reactions involving “N4-methylpyrimidine-2,4-diamine” are complex and can involve multiple steps. For example, TH287 was radiolabeled with tritium and carbon-11 for in vivo microPET studies .Applications De Recherche Scientifique

Histamine H3 Receptor Ligands : N4-methylpyrimidine-2,4-diamine derivatives have been studied for their affinity to human histamine H3 receptors. Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine showed promising results in binding affinity and selectivity, making them potential candidates for developing H3 receptor ligands (Sadek et al., 2014).

Antibacterial Agents : N4-methylpyrimidine-2,4-diamine derivatives have been synthesized and tested for antibacterial activity. Certain compounds showed good activities against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antibacterial agents (Jiang et al., 2017).

Antimalarial Research : In the search for new antimalarial agents, N2,N4-diphenylpyrimidine-2,4-diamines were prepared and tested against Plasmodium falciparum. Certain compounds showed potent anti-malarial activity and selectivity, indicating the utility of this scaffold in developing new antimalarials (Toviwek et al., 2021).

Synthesis of Electronic Materials : Studies on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, highlight the importance of pyrimidine derivatives in the field of pharmaceutical synthesis (Guo Lei-ming, 2012).

Toll-like Receptor 8 Agonists : Research on substituted pyrimidine-2,4-diamines demonstrated their potential as human toll-like receptor 8 (TLR8) agonists. These compounds may have favorable inflammatory and reactogenic properties compared to other TLR8 agonists (Beesu et al., 2016).

Lung Scintigraphic Agent : Radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine was synthesized and tested as a potential lung scintigraphic agent, showing high lung uptake in biological evaluations (Sakr, 2014).

Mécanisme D'action

“N4-methylpyrimidine-2,4-diamine” has been used in the synthesis of TH287, a potential radiotracer for measuring and imaging MTH1 . MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1), also known as oxidized purine nucleoside triphosphatase, has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .

Orientations Futures

Propriétés

IUPAC Name |

4-N-methylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRZYWIROWSDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653964 |

Source

|

| Record name | N~4~-Methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-methylpyrimidine-2,4-diamine | |

CAS RN |

1004-18-8 |

Source

|

| Record name | N~4~-Methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)